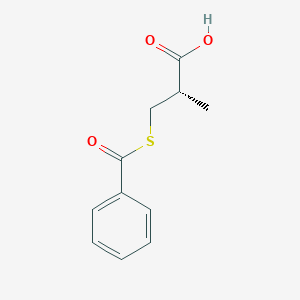

(S)-(-)-3-(Benzoylthio)-2-methylpropansäure

Übersicht

Beschreibung

Synthesis Analysis

Synthetic approaches to related compounds often involve multi-step organic reactions, aiming for selective functional group transformations that allow for the introduction of specific substituents, such as benzoylthio groups or modifications of the propanoic acid moiety. Studies on compounds like hydroxy benzoic acid derivatives highlight the importance of selecting appropriate synthetic routes to achieve desired structural features and biological activities (Hussein et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds, including benzothiazole derivatives, plays a crucial role in determining their reactivity and potential applications. Structural analyses often involve spectroscopic methods to elucidate the arrangement of atoms and the presence of specific functional groups. For instance, benzothiazole derivatives have been extensively studied for their diverse biological activities, underlining the significance of molecular structure in medicinal chemistry (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Chemical reactions involving benzoylthio groups or similar functionalities often explore the reactivity of sulfur-containing compounds, including their potential to undergo oxidation, reduction, and nucleophilic substitution reactions. Such chemical behaviors are crucial for further modifications and the development of compounds with desired properties.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are directly related to its molecular structure. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and the ability to form derivatives or complexes, are influenced by the molecular framework and functional groups present in the compound. Studies on benzothiazole derivatives and benzoic acid compounds provide insights into the reactivity patterns and potential uses of such molecules (Zhilitskaya et al., 2021).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese: Captopril-Produktion

(S)-(-)-3-(Benzoylthio)-2-methylpropansäure: ist ein wichtiges Zwischenprodukt bei der Synthese von Captopril , ein Medikament zur Behandlung von Bluthochdruck und bestimmten Arten von Herzinsuffizienz. Captopril wirkt, indem es das Angiotensin-Converting-Enzym (ACE) hemmt, das eine entscheidende Rolle im Renin-Angiotensin-System spielt, das den Blutdruck reguliert.

Lebensmitteltechnologie: Verbesserung von Bacteriocinen

In der Lebensmitteltechnologie könnten Derivate dieser Verbindung die Aktivität von Bacteriocinen, die von Milchsäurebakterien produziert werden, möglicherweise verstärken . Bacteriocine sind antimikrobielle Peptide mit potenziellen Anwendungen in der Lebensmittelkonservierung und -sicherheit.

Eigenschaften

IUPAC Name |

(2S)-3-benzoylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYPPFBOJCRPN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993509 | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72679-02-8 | |

| Record name | (2S)-3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72679-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-(Benzoylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of using Candida antarctic lipase B (CALB) for the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid?

A1: CALB exhibits high enantioselectivity towards (R)-3-benzoylthio-2-methylpropyl pyrazolide and (R)-3-benzoylthio-2-methylpropyl 1,2,4-triazolide, enabling the efficient kinetic resolution of the racemic mixture. [] This means that CALB preferentially catalyzes the hydrolysis of the (R)-enantiomer, leaving the desired (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid in higher purity. [] Researchers have found that CALB achieves an impressive enantioselectivity (E) of 217 at 45°C, indicating a strong preference for the (R)-enantiomer. []

Q2: Besides CALB, have other lipases been investigated for the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid?

A3: Yes, research has also explored the use of Amano P-30 lipase from Pseudomonas sp. for the stereoselective esterification of racemic 3-(Benzoylthio)-2-methylpropanoic acid with methanol. [] This method successfully yielded the (R)-(+)-methyl ester and unreacted (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid with high optical purity. [] This research highlights that various lipases can be employed for the enantioselective synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, offering flexibility in process development and optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)